
(3,4-Dimethylphenyl)(6-methyl-4-(phenylsulfonyl)quinolin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,4-Dimethylphenyl)(6-methyl-4-(phenylsulfonyl)quinolin-3-yl)methanone” is a chemical compound with the molecular formula C25H21NO3S . The average mass of this compound is 415.504 Da and the monoisotopic mass is 415.124207 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C25H21NO3S . This indicates that the molecule is composed of 25 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Synthesis and Characterization
The preparation and characterization of various poly(arylene ether sulfone)s bearing pendant groups, including structures related to the compound of interest, have been explored. For instance, Shi et al. (2017) developed a new aromatic ketone monomer to prepare a series of polymers with good hydroxide conductivity and alkaline stability, highlighting the potential for use in membrane technology (Shi et al., 2017). Similarly, synthesis efforts have led to the creation of coordination polymers and compounds with specific structural motifs for applications in catalysis and material science, as demonstrated by Martins et al. (2016), who synthesized a dimethyltin(IV) compound with potential as a catalyst (Martins et al., 2016).
Photophysical Properties
Research into the electronic absorption, excitation, and fluorescence properties of related compounds has revealed insights into their photophysical behavior. Al-Ansari (2016) investigated compounds with similar structural features, highlighting their potential in photophysical applications based on solvent polarity effects (Al-Ansari, 2016).
Biological Activities
While excluding direct drug use and side effects, studies have also focused on the synthesis of derivatives with potential biological activities. For example, synthesis and evaluation of new quinoline-based triazoles as antimicrobial and antimalarial agents were explored by Parthasaradhi et al. (2015), demonstrating the broader chemical interest in derivatives for potential therapeutic applications (Parthasaradhi et al., 2015).
Material Science and Catalysis
The development of materials for specific functions, such as anion exchange membranes or catalysts for organic reactions, has been a significant area of application. Shi et al. (2017) described the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with high hydroxide conductivity, suitable for energy-related applications (Shi et al., 2017).
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-16-9-12-23-21(13-16)25(30(28,29)20-7-5-4-6-8-20)22(15-26-23)24(27)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSYZBPGPNMFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
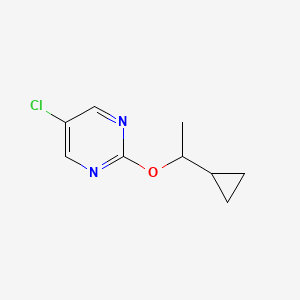
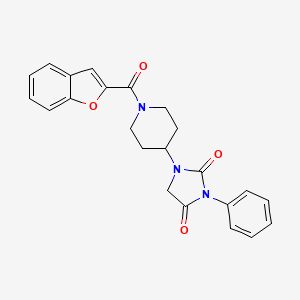
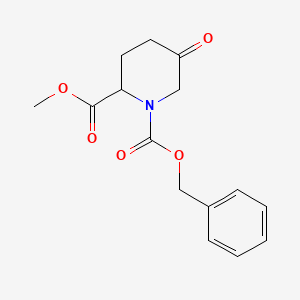

![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)

![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)
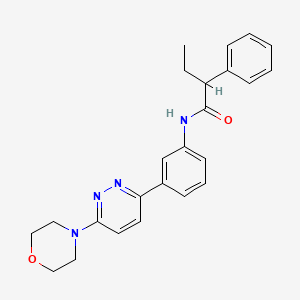
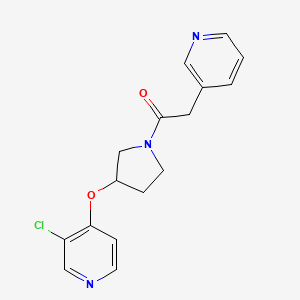
![2-Bromo-4,5-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2921621.png)
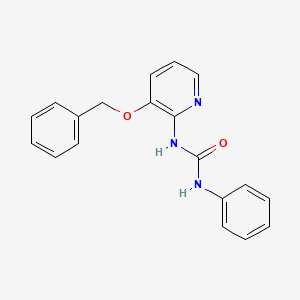
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921624.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2921625.png)
